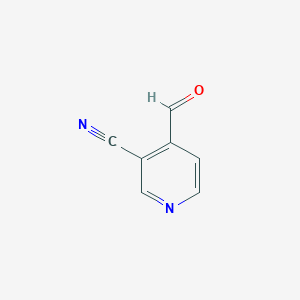

4-Formylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-formylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-3-7-4-9-2-1-6(7)5-10/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDCVCUPLHQBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704904 | |

| Record name | 4-Formylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-57-4 | |

| Record name | 4-Formylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-Formylnicotinonitrile from Pyridine

Abstract

This compound, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries due to its versatile reactive handles—the aldehyde and nitrile groups.[1] These functionalities allow for extensive molecular transformations, making it an essential intermediate in the development of novel active pharmaceutical ingredients (APIs) and complex molecular structures.[1][2][3] The synthesis of this molecule, however, presents a formidable challenge in regioselectivity, requiring the precise functionalization of a pyridine core at the C3 and C4 positions. This guide provides a comprehensive analysis of synthetic strategies starting from the fundamental feedstock, pyridine. We will dissect two primary retrosynthetic pathways, evaluate the underlying chemical principles, and present detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development professionals seeking a deep, practical understanding of advanced pyridine chemistry.

The Strategic Challenge: Functionalizing the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, a characteristic that governs its reactivity. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, which, when forced, typically directs to the C3 (meta) position. Conversely, nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions. The synthesis of this compound requires the introduction of a cyano group (CN) and a formyl group (CHO) at adjacent C3 and C4 positions—a substitution pattern that cannot be achieved through a single, direct electrophilic or nucleophilic C-H functionalization of the parent pyridine.

Therefore, a multi-step, regiocontrolled strategy is imperative. Modern synthetic chemistry has made strides in direct C-H functionalization, yet these methods can be complex and substrate-specific.[4][5][6][7] A more robust and logical approach involves a stepwise functionalization, where one group is installed first to electronically influence the introduction of the second. This leads us to two primary strategic routes, which will form the core of our analysis:

-

Route A: Initial Cyanation, Subsequent Formylation. This pathway commences with the synthesis of 4-cyanopyridine, followed by the introduction of a formyl group at the C3 position.

-

Route B: Initial Formylation, Subsequent Cyanation. This alternative strategy begins with the synthesis of 4-pyridinecarboxaldehyde, followed by cyanation at the C3 position.

Below, we explore the mechanistic intricacies and practical considerations of each route.

Caption: High-level overview of the two primary synthetic routes from pyridine.

Route A: Cyanation Followed by Formylation

This strategy prioritizes the installation of the electron-withdrawing cyano group at the 4-position of the pyridine ring.

Step 1: Synthesis of 4-Cyanopyridine

While direct cyanation of pyridine is known, it often yields an isomeric mixture of 2-, 3-, and 4-cyanopyridines and is not synthetically viable for selective synthesis.[8] The most established and industrially scalable method is the ammoxidation of 4-methylpyridine (4-picoline), which achieves high conversion (>99%) and yield (>98%).[2][9][10][11] However, for laboratory-scale synthesis starting from pyridine itself, the Reissert-Henze reaction is a cornerstone methodology.

The Reissert-Henze Reaction: A Self-Validating Protocol

This reaction provides a trusted pathway for the nucleophilic functionalization of pyridines at the C2 and C4 positions. The causality is rooted in the activation of the pyridine ring via N-oxidation.

Causality Behind the Method:

-

N-Oxidation: Pyridine is first oxidized to Pyridine-N-oxide.[12] This crucial step serves two purposes: it protects the nitrogen from reacting with electrophiles and, more importantly, it renders the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.

-

Activation & Nucleophilic Attack: The N-oxide is treated with an activating agent, such as benzoyl chloride or trimethylsilyl cyanide (TMSCN), in the presence of a cyanide source.[13][14] This forms a highly reactive N-acyloxy or N-silyloxy pyridinium intermediate.

-

Addition-Elimination: The cyanide ion (CN⁻) attacks the activated intermediate preferentially at the C4 (or C2) position. Subsequent elimination of the activating group and rearomatization yields the cyanated pyridine.

Caption: Simplified mechanism of the Reissert-Henze reaction for C4-cyanation.

Experimental Protocol: Reissert-Henze Synthesis of 4-Cyanopyridine

-

Pyridine N-Oxide Synthesis: To a solution of pyridine in acetic acid, add hydrogen peroxide (30%) dropwise while maintaining the temperature below 70°C. After the addition is complete, heat the mixture for several hours. Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a base (e.g., Na₂CO₃) to precipitate the product. Extract with an organic solvent (e.g., CH₂Cl₂), dry, and concentrate to yield pyridine N-oxide.

-

Cyanation: Dissolve pyridine N-oxide in a suitable solvent like dichloromethane. Add benzoyl chloride and stir for 30 minutes to form the N-benzoyloxypyridinium salt.[15] In a separate flask, prepare an aqueous solution of potassium cyanide (KCN). Add the KCN solution to the reaction mixture and stir vigorously at room temperature for several hours. The reaction is biphasic. After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation to obtain 4-cyanopyridine.

Step 2: Formylation of 4-Cyanopyridine

This step is the major bottleneck of Route A. Introducing a formyl group at the C3 position of the already electron-deficient 4-cyanopyridine ring is exceptionally challenging. Standard electrophilic formylation methods like the Vilsmeier-Haack reaction are generally ineffective. While advanced C-H functionalization strategies for C3-formylation of pyridines are emerging, they are often complex, requiring specific directing groups or multi-step sequences involving streptocyanine intermediates.[16][17] This inherent difficulty makes Route A less synthetically practical compared to Route B.

Route B: Formylation Followed by Cyanation

This approach, which installs the formyl group first, proves to be a more viable and strategically sound pathway.

Step 1: Synthesis of 4-Pyridinecarboxaldehyde

Similar to 4-cyanopyridine, the industrial synthesis of 4-pyridinecarboxaldehyde relies on the catalytic vapor-phase oxidation of 4-picoline.[18][19] However, recent breakthroughs have enabled the direct, para-selective C-H formylation of pyridine itself, representing a significant advance for laboratory synthesis.

Modern C-H Formylation via Oxazino Pyridine Intermediates

This state-of-the-art method provides regioselective access to para-formylated pyridines by temporarily activating the pyridine ring.[4][6]

Causality Behind the Method:

-

Pyridine Activation: The pyridine is first converted into a bench-stable oxazino pyridine intermediate. This dearomatization strategy transforms the pyridine into an electron-rich species, fundamentally altering its reactivity profile.

-

Regioselective Formylation: The regioselectivity (meta vs. para) is precisely controlled by the choice of a masked formylating reagent and reaction conditions. For para-selectivity, methanol (CH₃OH) is employed as the formyl source under specific catalytic conditions.[4]

-

Rearomatization: The intermediate is then hydrolyzed under acidic conditions (e.g., HCl) to cleave the auxiliary, close the ring, and regenerate the aromatic pyridine core, now bearing a formyl group at the C4 position.[6]

Experimental Protocol: para-Selective C-H Formylation of Pyridine

-

Formation of Oxazino Pyridine: Treat pyridine with the appropriate reagents to form the oxazino pyridine cycloadduct. This procedure typically involves a cycloaddition reaction and creates a stable, isolable intermediate.

-

Formylation: The oxazino pyridine intermediate is subjected to the formylation conditions. For para-selectivity, this involves reacting with methanol in the presence of a suitable catalyst and additives under an inert atmosphere. The reaction is heated for a specified time (e.g., 24 hours at 40°C).[6]

-

Hydrolysis and Isolation: After the formylation step, aqueous HCl (e.g., 6N) is added to the reaction mixture, which is then heated (e.g., 16 hours at 60°C) to facilitate hydrolysis and rearomatization.[6] The mixture is then basified and extracted with an organic solvent. The product, 4-pyridinecarboxaldehyde, is isolated and purified via column chromatography.

Step 2: C3-Cyanation of 4-Pyridinecarboxaldehyde

With 4-pyridinecarboxaldehyde in hand, the final challenge is the introduction of a cyano group at the C3 position. Direct C-H cyanation at the meta position of a pyridine is difficult, but strategies leveraging the unique reactivity of dihydropyridine intermediates have proven effective.[20][21]

Causality Behind the Method: This strategy involves a tandem hydroboration/cyanation/oxidation sequence.

-

Reduction to Dihydropyridine: The pyridine ring is selectively reduced to a 1,4-dihydropyridine or a related intermediate using a borane catalyst.[21] This temporary dearomatization transforms the electron-poor pyridine into an electron-rich, enamine-like species.

-

Electrophilic Cyanation: The nucleophilic dihydropyridine intermediate readily reacts with an electrophilic cyanating agent at the C3 position.

-

Oxidation: The resulting functionalized dihydropyridine is then re-aromatized via oxidation (often simply with air) to yield the final 3-cyano-4-formylpyridine, also known as this compound.[21]

Caption: Workflow for the meta-C-H cyanation of 4-pyridinecarboxaldehyde.

Data Summary & Comparative Analysis

| Parameter | Route A (Cyanation → Formylation) | Route B (Formylation → Cyanation) |

| Key Intermediate | 4-Cyanopyridine | 4-Pyridinecarboxaldehyde |

| Key Challenge | C3-formylation of an electron-poor ring | C3-cyanation of a substituted pyridine |

| Feasibility | Low. The second step is a significant synthetic hurdle with limited established protocols. | High. Both steps are achievable with modern, well-documented synthetic methods. |

| Key Methodologies | Reissert-Henze Reaction | Direct C-H Formylation via Oxazino Intermediate; Dearomatization/Cyanation Sequence |

| Scalability | Potentially difficult to scale due to the challenging formylation step. | More promising for scale-up, especially with advances in C-H functionalization. |

| Safety | Involves the use of KCN, which is highly toxic and requires stringent handling protocols. | May use electrophilic cyanating agents, which also require careful handling. |

| Overall Recommendation | Not Recommended. The low feasibility of the second step makes this route inefficient. | Highly Recommended. This route represents a more logical and synthetically viable pathway. |

Conclusion and Future Outlook

The synthesis of this compound from pyridine is a testament to the strategic complexities of heterocyclic chemistry. While multiple theoretical pathways exist, a detailed analysis reveals that Route B (Formylation followed by Cyanation) is the superior and more practical strategy. The initial para-selective C-H formylation of pyridine, enabled by modern dearomatization-rearomatization tactics, provides a robust entry point. The subsequent C3-cyanation, achieved through a tandem hydroboration-cyanation-oxidation sequence, effectively overcomes the challenge of meta-functionalization.

For researchers and drug development professionals, the choice of synthetic route is paramount. The methodologies outlined in this guide are not merely academic exercises; they are self-validating systems built on a deep understanding of reaction mechanisms and causality. As the field of C-H functionalization continues to evolve, we can anticipate the development of even more direct and efficient methods for constructing complex pyridine derivatives. However, the logical, stepwise approach detailed herein currently represents the most reliable and authoritative pathway to this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 16. C3-Formylation of Pyridines via Streptocyanine Intermediates. | Semantic Scholar [semanticscholar.org]

- 17. C3-Formylation of Pyridines via Streptocyanine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 19. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]

- 20. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Theoretical and Spectroscopic Deep Dive into 4-Formylnicotinonitrile: A Guide for Drug Discovery Professionals

Abstract

4-Formylnicotinonitrile, a pyridine-based scaffold, presents a compelling starting point for medicinal chemistry and drug development due to its unique electronic and structural characteristics. The presence of the electron-withdrawing nitrile and formyl groups on the pyridine ring creates a molecule with significant potential for diverse chemical modifications and targeted biological interactions. This technical guide provides an in-depth theoretical analysis of the molecular structure, vibrational frequencies, and electronic properties of this compound using Density Functional Theory (DFT). The insights derived from these computational studies offer a foundational understanding of the molecule's reactivity, stability, and spectroscopic signatures, which are critical for its application in rational drug design.

Introduction: The Significance of the Nicotinonitrile Scaffold

Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The pyridine ring is a common motif in many approved drugs, and the addition of a nitrile group can enhance metabolic stability and act as a key interaction point with biological targets. The further incorporation of a formyl group at the 4-position introduces a reactive site for further chemical elaboration, making this compound a versatile building block in the synthesis of novel therapeutic agents. Its potential applications span from kinase inhibitors to agents targeting neurodegenerative diseases[1]. Understanding the fundamental molecular properties of this scaffold is paramount for predicting its behavior in biological systems and for designing next-generation therapeutics.

Computational Methodology: A Self-Validating Approach

To elucidate the structural and electronic properties of this compound, a robust computational methodology based on Density Functional Theory (DFT) was employed. DFT has proven to be a powerful tool for predicting molecular properties with a high degree of accuracy, offering a balance between computational cost and reliability[2].

Geometry Optimization

The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization was performed in the gas phase to represent the intrinsic properties of an isolated molecule. Frequency calculations were subsequently performed on the optimized geometry to confirm that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Vibrational Analysis

The harmonic vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory. The resulting frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more direct comparison with experimental infrared (IR) and Raman spectra[3]. The calculated IR and Raman intensities aid in the assignment of the principal vibrational modes.

NMR Chemical Shift Calculation

The ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical shifts. This approach provides valuable insights into the electronic environment of each nucleus, aiding in the interpretation of experimental NMR spectra[4].

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, were calculated at the B3LYP/6-311++G(d,p) level. A smaller HOMO-LUMO gap generally indicates a more reactive molecule[5].

Experimental Workflow: A Visual Guide

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Structure

The geometry optimization of this compound reveals a planar structure, as expected for an aromatic system. The pyridine ring, formyl group, and nitrile group all lie in the same plane, which maximizes π-electron delocalization.

Molecular Structure of this compound

References

- 1. This compound [myskinrecipes.com]

- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revised vibrational band assignments for the experimental IR and Raman spectra of 2,3,4-trifluorobenzonitrile based on ab initio, DFT and normal coordinate calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 4-Formylnicotinonitrile

An In-depth Technical Guide to 4-Formylnicotinonitrile: Synthesis, History, and Application

Abstract

This compound, a disubstituted pyridine derivative, stands as a crucial heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of both the formyl and cyano groups, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its physicochemical properties, plausible synthetic routes grounded in the historical development of heterocyclic chemistry, and its contemporary applications in drug discovery. We will explore the strategic considerations behind its synthesis, detailing key experimental protocols and the chemical logic that underpins them.

Introduction: The Molecular Profile of this compound

This compound (also known as 4-cyano-3-pyridinecarboxaldehyde) is a solid organic compound characterized by a pyridine ring substituted at the 3-position with a nitrile group (-C≡N) and at the 4-position with a formyl group (-CHO).[1][2] This arrangement of functional groups imparts significant reactivity and utility, making it a valuable intermediate for creating active pharmaceutical ingredients (APIs) and other specialized chemicals.[2] The nitrile group is a robust and often metabolically stable pharmacophore, while the aldehyde function provides a reactive handle for a multitude of chemical transformations, including reductive aminations, condensations, and multicomponent reactions.[2][3]

Below is the fundamental structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1060802-57-4 | [1][2] |

| Molecular Formula | C₇H₄N₂O | [1][2] |

| Molecular Weight | 132.12 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature |[2] |

The Historical Context and Synthetic Emergence

A definitive "discovery" paper for this compound is not readily identifiable in seminal chemical literature. Its emergence is more accurately understood as a result of the maturation of synthetic methodologies for functionalizing pyridine rings. The CAS registry number, 1060802-57-4, suggests its formal documentation is relatively recent. Its history is therefore intertwined with the development of two key chemical transformations: the oxidation of methylpyridines and the cyanation of pyridine N-oxides.

Plausible Synthetic Pathways and Methodologies

The synthesis of polysubstituted pyridines like this compound requires careful strategic planning. The electron-deficient nature of the pyridine ring complicates direct electrophilic substitution. Therefore, syntheses typically rely on building the ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyridine scaffold. Below are two logical and historically significant pathways for its preparation.

Pathway A: Catalytic Oxidation of 4-Methylnicotinonitrile

This is arguably the most direct and industrially scalable approach. The strategy involves the selective oxidation of the methyl group of a precursor, 4-methylnicotinonitrile. This method leverages the availability of substituted picolines (methylpyridines) and the extensive development of catalytic oxidation systems.[4][5][6]

Logical Workflow:

Caption: Workflow for the synthesis via catalytic oxidation.

Experimental Rationale & Protocol:

Vanadium-based catalysts, often supported on titanium dioxide (TiO₂), are widely used for the gas-phase oxidation of methyl aromatics.[4][6] The addition of promoters can enhance selectivity and catalyst stability.[4][5] Molecular oxygen, typically from the air, serves as the terminal oxidant, making this an economically and environmentally attractive method.[7]

Step-by-Step Protocol (Illustrative):

-

Catalyst Bed Preparation: A tubular reactor is packed with a V₂O₅-TiO₂ catalyst.

-

Vaporization: A solution of 4-methylnicotinonitrile is vaporized and mixed with a stream of pre-heated air.

-

Catalytic Reaction: The gaseous mixture is passed through the heated catalyst bed, maintained at a temperature between 300-450°C.[8] The contact time is carefully controlled to maximize the yield of the aldehyde while minimizing over-oxidation to the corresponding carboxylic acid.

-

Condensation & Collection: The product stream exiting the reactor is cooled, causing the this compound to condense.

-

Purification: The crude product is collected and purified, typically by recrystallization or column chromatography, to yield the final product.

Pathway B: Cyanation via a Modified Reissert-Henze Reaction

This pathway starts with a 4-substituted pyridine, introduces the aldehyde functionality, and then adds the nitrile group. A classic method for introducing a cyano group to a pyridine ring is the Reissert-Henze reaction.[9][10] This reaction involves the activation of a pyridine N-oxide with an acyl halide, followed by nucleophilic attack by a cyanide source.[11][12]

Logical Workflow:

Caption: Workflow for synthesis via a Reissert-Henze type reaction.

Experimental Rationale & Protocol:

-

N-Oxide Formation: The synthesis begins with the oxidation of a suitable precursor, like 4-formylpyridine, to its N-oxide. This was first reported by Jakob Meisenheimer using peroxy acids.[13] The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic attack.[13]

-

Reissert-Henze Reaction: The pyridine N-oxide is treated with an activating agent like benzoyl chloride or dimethylcarbamoyl chloride, followed by a cyanide source such as trimethylsilyl cyanide (TMSCN).[12] This forms an intermediate dihydropyridine adduct.

-

Aromatization: The adduct is then rearomatized, often spontaneously or upon work-up, to yield the final cyanated pyridine product.

Step-by-Step Protocol (Illustrative):

-

Activation: To a solution of 4-formylpyridine N-oxide in a suitable solvent like dichloromethane, dimethylcarbamoyl chloride is added at 0°C.

-

Cyanation: Trimethylsilyl cyanide (TMSCN) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).[12]

-

Quenching & Extraction: The reaction is carefully quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel chromatography to afford pure this compound.

Table 2: Comparison of Synthetic Pathways

| Feature | Pathway A (Oxidation) | Pathway B (Cyanation) |

|---|---|---|

| Starting Material | 4-Methylnicotinonitrile | 4-Formylpyridine N-Oxide |

| Key Transformation | C-H Oxidation | Nucleophilic Cyanation |

| Pros | High atom economy, potentially fewer steps, suitable for large scale. | Milder reaction conditions, high regioselectivity often achievable. |

| Cons | Risk of over-oxidation, may require high temperatures/pressures. | Multi-step, may use toxic cyanide reagents, N-oxide preparation required. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold in the synthesis of biologically active molecules. The dual functionality allows for sequential or one-pot modifications, making it an ideal substrate for building compound libraries for high-throughput screening.[14][15]

-

Multicomponent Reactions (MCRs): The aldehyde group can readily participate in MCRs like the Ugi or Strecker reactions, allowing for the rapid assembly of complex molecules from simple precursors in a single step.[14][16] This accelerates the drug discovery cycle by efficiently generating molecular diversity.

-

Heterocycle Synthesis: The molecule serves as a precursor for fused heterocyclic systems. For example, the formyl and nitrile groups can react with various binucleophiles to construct annulated pyridine rings, which are common motifs in pharmaceuticals.

-

Scaffold for Targeted Inhibitors: The pyridine core is a "privileged scaffold" in medicinal chemistry.[17] By modifying the formyl and cyano groups, chemists can design potent and selective inhibitors for various biological targets, such as kinases or proteases. For instance, related pyrido[2,3-d]pyrimidin-7(8H)-one structures have been developed as irreversible covalent FGFR inhibitors for cancer treatment.[18]

Conclusion

While the specific moment of its first synthesis may be lost to the annals of routine laboratory work, the story of this compound is a testament to the enabling power of synthetic organic chemistry. Its logical construction is based on foundational reactions that have been refined over decades. As a bifunctional building block, it provides medicinal chemists with a powerful tool to rapidly access novel chemical space. The continued exploration of its reactivity will undoubtedly lead to the discovery of new therapeutic agents and advanced materials, solidifying its place as a cornerstone intermediate in modern chemical synthesis.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 9. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 14. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 18. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

electrophilicity of the formyl group in 4-Formylnicotinonitrile

An In-depth Technical Guide to the Electrophilicity of the Formyl Group in 4-Formylnicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the electronic characteristics and reactivity of the formyl group in this compound (also known as 4-cyanopyridine-3-carbaldehyde). This molecule serves as a valuable intermediate in medicinal chemistry and materials science, primarily due to the heightened electrophilicity of its aldehyde function.[1] We will dissect the synergistic electron-withdrawing effects of the pyridine ring and the nitrile moiety, grounding the discussion in fundamental principles of organic chemistry. This guide further presents spectroscopic evidence, a detailed experimental protocol for probing reactivity via nucleophilic addition, and a discussion on the theoretical underpinnings of its enhanced reactivity, tailored for researchers, scientists, and drug development professionals.

Introduction: The Carbonyl Group as an Electrophilic Hub

The carbonyl group (C=O) is a cornerstone of organic synthesis, largely because of the inherent electrophilicity of the carbonyl carbon. The significant difference in electronegativity between oxygen and carbon results in a polarized π-bond, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. This polarization renders the carbonyl carbon susceptible to attack by a wide array of nucleophiles.[2]

The reactivity of this electrophilic center is not static; it is exquisitely modulated by the electronic nature of its substituents. Electron-donating groups diminish the partial positive charge, deactivating the carbonyl towards nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) amplify the carbon's electrophilic character, making it more reactive.[3] this compound is a prime example of a molecule where the formyl group is "hyper-activated" by the potent and cumulative electron-withdrawing properties of its heterocyclic aromatic scaffold.

Molecular Architecture and Electronic Landscape of this compound

This compound possesses a unique molecular structure where a formyl group (-CHO) is attached to a pyridine ring that is also substituted with a nitrile group (-C≡N). Both the pyridine ring's nitrogen atom and the nitrile group act as powerful EWGs, profoundly influencing the reactivity of the formyl carbon.

Caption: Structure of this compound.

Inductive and Resonance Effects

The enhanced electrophilicity of the formyl carbon in this compound is a result of two primary electronic phenomena:

-

The Pyridine Ring: Unlike benzene, the pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom.[4] This nitrogen exerts a strong negative inductive effect (-I) across the sigma bonds, withdrawing electron density from the ring carbons. This effect makes the entire ring system less electron-rich and enhances the electrophilicity of any attached carbonyl groups.[5]

-

The Nitrile Group: The cyano group (-C≡N) is one of the most powerful electron-withdrawing groups in organic chemistry.[6] It withdraws electron density through both a potent inductive effect (due to the sp-hybridized nitrogen) and a resonance effect (-M), where the π-electrons of the ring can be delocalized onto the nitrile nitrogen.

These effects are synergistic. The pyridine nitrogen and the nitrile group work in concert to pull electron density away from the formyl group, significantly increasing the partial positive charge on the formyl carbon and making it an exceptionally "electron-hungry" site for nucleophiles.

Caption: Logical flow of electronic effects.

Probing Electrophilicity: Reactivity and Spectroscopic Signatures

The theoretical increase in electrophilicity can be validated through practical experiments and spectroscopic analysis.

Reactivity in Nucleophilic Addition Reactions

The formyl group of this compound readily undergoes nucleophilic addition reactions, which are characteristic of aldehydes.[7][8] These reactions serve as a direct measure of its electrophilicity. Examples include:

-

Cyanohydrin Formation: Reaction with a cyanide source (e.g., NaCN/HCN) to form a cyanohydrin.

-

Grignard Reactions: Addition of organometallic reagents to form secondary alcohols.[9]

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Imine Formation: Condensation with primary amines to form Schiff bases.[10]

The high reactivity means these reactions often proceed under mild conditions with high yields, a testament to the activated nature of the formyl group.

Spectroscopic Evidence

Spectroscopic techniques provide quantitative data that correlate with the electronic environment of the formyl group.

| Spectroscopic Parameter | Typical Value Range | Interpretation for this compound |

| ¹³C NMR (δ) - Formyl Carbon | 190-205 ppm | Expected to be in the higher end of the range (downfield) due to significant deshielding from electron-withdrawing groups. |

| ¹H NMR (δ) - Aldehyde Proton | 9.5-10.5 ppm | Also expected to be downfield, reflecting the electron-poor environment. |

| FTIR (ν) - C=O Stretch | 1690-1740 cm⁻¹ | The strong electron-withdrawing effects increase the double bond character, shifting the C=O stretching frequency to a higher wavenumber compared to less substituted benzaldehydes. |

| FTIR (ν) - C≡N Stretch | 2220-2240 cm⁻¹ | The presence of a sharp peak in this region confirms the nitrile functional group.[11] |

A nuanced perspective suggests that the increased reactivity of carbonyls with electron-withdrawing substituents may arise from a significant destabilization of the ground state due to decreased resonance, rather than a direct increase in the electrophilicity of the carbonyl carbon itself.[12] This ground-state destabilization lowers the activation energy for nucleophilic attack, accelerating the reaction rate.

Experimental Protocol: Synthesis of N-Benzylidene-4-cyanopyridin-3-amine (Imine Formation)

This protocol details a representative nucleophilic addition reaction to probe the electrophilicity of this compound through the formation of an imine (Schiff base).

Objective

To synthesize and characterize the imine product from the reaction of this compound and benzylamine, demonstrating the high reactivity of the formyl group.

Materials & Reagents

-

This compound (C₇H₄N₂O, MW: 132.12 g/mol )

-

Benzylamine (C₇H₉N, MW: 107.15 g/mol )

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

-

Drying Agent (e.g., Anhydrous MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Filtration apparatus

Step-by-Step Methodology

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (1.32 g, 10 mmol) in absolute ethanol (30 mL).

-

Nucleophile Addition: To the stirred solution, add benzylamine (1.07 g, 10 mmol, 1.0 eq.).

-

Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the dehydration step of the mechanism, promoting imine formation.

-

Reaction: Attach a condenser and heat the mixture to a gentle reflux (approx. 80°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Isolation: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Drying: Dry the purified solid product under vacuum.

-

Characterization: Obtain the melting point, ¹H NMR, ¹³C NMR, and FTIR spectra of the product to confirm its identity and purity.

Caption: Experimental workflow for imine synthesis.

Conclusion and Broader Implications

The formyl group in this compound exhibits exceptionally high electrophilicity, a direct consequence of the potent and synergistic electron-withdrawing nature of the integrated pyridine ring and nitrile group. This property is not merely a theoretical curiosity; it is the cornerstone of the molecule's utility as a versatile building block in the synthesis of complex heterocyclic structures for pharmaceuticals and agrochemicals.[1] Understanding and harnessing this reactivity allows chemists to perform efficient nucleophilic additions, building molecular complexity rapidly. This guide provides the foundational electronic principles, practical spectroscopic indicators, and a validated experimental approach for professionals engaged in the fields of chemical synthesis and drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. brainkart.com [brainkart.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 8. Illustrated Glossary of Organic Chemistry - Nucleophilic addition reaction [chem.ucla.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Biological Potential of 4-Formylnicotinonitrile Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a deep dive into the synthetic versatility and latent biological activities of 4-formylnicotinonitrile derivatives. As a key heterocyclic building block, this compound offers a unique combination of reactive functionalities—a nitrile and an aldehyde group on a pyridine core—making it a compelling starting point for the synthesis of diverse and potentially bioactive molecules. While direct and extensive research on the biological activities of its derivatives is an emerging field, this document synthesizes existing knowledge on analogous nicotinonitrile and cyanopyridine compounds to forecast the therapeutic promise of this scaffold. We will explore established synthetic routes, extrapolate potential biological activities, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The this compound Core: A Gateway to Chemical Diversity

This compound serves as a pivotal intermediate in the creation of complex heterocyclic systems, a cornerstone in medicinal chemistry for designing drugs with specific biological functions[1]. The inherent reactivity of its aldehyde and nitrile groups allows for a wide array of chemical transformations, making it an invaluable tool for developing new therapeutic agents[1].

The strategic placement of the formyl group at the 4-position and the nitrile at the 3-position of the pyridine ring opens up numerous avenues for synthetic elaboration. These functionalities can be independently or sequentially targeted to construct a variety of heterocyclic systems with potential pharmacological relevance.

Key Synthetic Transformations

The dual reactivity of this compound allows for its participation in several powerful synthetic reactions, including:

-

Knoevenagel Condensation: The aldehyde group readily undergoes condensation with active methylene compounds, leading to the formation of α,β-unsaturated systems. This reaction is a cornerstone for synthesizing a wide array of substituted alkenes, which can serve as precursors to other complex molecules[2][3][4].

-

Schiff Base Formation: The formyl group can react with primary amines to form Schiff bases or imines. These compounds are not only stable but also possess a broad spectrum of biological activities, including anticancer and antimicrobial effects[2][5][6][7][8][9].

-

Multicomponent Reactions (MCRs): The reactivity of the aldehyde and the potential for the nitrile group to participate in cyclization reactions make this compound an ideal candidate for MCRs. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, accelerating the drug discovery process[10].

-

Thorpe-Ziegler Reaction: The nitrile group can participate in intramolecular cyclization reactions, particularly when a second nitrile or another reactive group is introduced into the molecule. This reaction is a powerful tool for constructing cyclic and heterocyclic systems[11][12][13][14][15].

The following diagram illustrates the central role of this compound in accessing diverse chemical scaffolds.

Projected Biological Activities: An Evidence-Based Outlook

While direct studies on this compound derivatives are limited, the extensive body of research on analogous nicotinonitrile and cyanopyridine structures allows for informed projections of their potential biological activities.

Anticancer Potential

Nicotinonitrile and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines[1][16][17]. The mode of action often involves the induction of apoptosis and cell cycle arrest.

-

Mechanism of Action: The anticancer activity of related compounds is often attributed to their ability to intercalate with DNA, inhibit key enzymes like kinases (e.g., EGFR), or induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis[18][19][20][21]. For instance, certain formononetin derivatives, which share structural similarities, have been shown to be potent EGFR inhibitors, effectively blocking downstream signaling pathways involved in cell proliferation and survival[18].

The following diagram illustrates a potential mechanism of action for a hypothetical this compound derivative as an EGFR inhibitor.

-

Structure-Activity Relationship (SAR): For many heterocyclic anticancer agents, the nature and position of substituents on the core ring system are critical for activity. For this compound derivatives, modifications of the formyl group into various Schiff bases or other heterocyclic rings could significantly modulate their cytotoxic potency.

Table 1: Cytotoxic Activity of Analagous Nicotinonitrile Derivatives

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Compound 13 | HepG2 (Liver) | 8.78 ± 0.7 | [1] |

| HeLa (Cervical) | 15.32 ± 1.2 | [1] | |

| Compound 19 | HepG2 (Liver) | 5.16 ± 0.4 | [1] |

| HeLa (Cervical) | 4.26 ± 0.3 | [1] | |

| Compound 8 | Various | 0.01 ± 0.002 to 0.02 ± 0.001 | [16][17][22] |

| Compound 16 | Various | 0.01 ± 0.002 to 0.02 ± 0.001 | [16][17][22] |

Antimicrobial Activity

The pyridine and nitrile moieties are present in numerous compounds with established antimicrobial properties. Derivatives of nicotinonitrile are therefore promising candidates for the development of new antibacterial and antifungal agents.

-

Mechanism of Action: The antimicrobial action of similar compounds often involves the inhibition of essential microbial enzymes, such as DNA gyrase, or disruption of the cell membrane integrity[22]. For example, certain fluorinated nicotinonitriles have shown potent inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication[22].

-

Structure-Activity Relationship (SAR): The introduction of different substituents via the formyl group can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell walls and interact with its target. The formation of pyrimidine rings from the nicotinonitrile scaffold has been shown to yield compounds with significant antimicrobial activity[23][24][25][26].

Table 2: Antimicrobial Activity of Analagous Nicotinonitrile and Pyrimidine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 7 | Candida albicans | 1.95 | [22] |

| Compound 9 | Candida albicans | 1.95 | [22] |

| Compound 11 | Rhizopus sp. | 1.95 | [22] |

| Compound 14 | Aspergillus niger | 1.95 | [22] |

| Compound 14 | Candida albicans | 1.95 | [22] |

| Compound 5h | Staphylococcus aureus | Significant Activity | [24] |

| Compound 5j | Staphylococcus aureus | Significant Activity | [24] |

Experimental Protocols

To facilitate research in this area, we provide detailed, self-validating protocols for the synthesis of a representative this compound derivative and for a key biological assay.

Synthesis of a Schiff Base Derivative via Knoevenagel Condensation

This protocol describes the synthesis of a Schiff base from this compound and an aniline derivative, a reaction that proceeds through a Knoevenagel-type condensation.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-chloroaniline)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Acetate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add 1.1 equivalents of the substituted aniline to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate should form. If not, cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure Schiff base derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

The following diagram outlines the workflow for this synthesis and characterization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HepG2, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (dissolved in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of a wide array of derivatives with diverse chemical structures. Based on the biological activities of analogous nicotinonitrile and cyanopyridine compounds, it is highly probable that derivatives of this compound will exhibit significant anticancer and antimicrobial properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

-

Exploring a wider range of synthetic transformations to generate novel heterocyclic systems.

-

Comprehensive screening of these derivatives against a broad panel of cancer cell lines and microbial strains.

-

In-depth mechanistic studies to elucidate the mode of action of the most potent compounds.

-

Structure-activity relationship (SAR) studies to guide the optimization of lead compounds for improved efficacy and selectivity.

By leveraging the synthetic versatility of the this compound core, the scientific community is well-positioned to uncover new and effective treatments for a range of diseases.

References

- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antitumor evaluation of novel Schiff bases | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]

- 15. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Formylnicotinonitrile: An Application Note and Protocol

Introduction

4-Formylnicotinonitrile, also known as 4-cyano-3-pyridinecarboxaldehyde, is a valuable bifunctional heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring both a reactive aldehyde and a nitrile group on a pyridine scaffold, allows for versatile downstream chemical modifications. This makes it a key intermediate in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind the procedural choices to ensure reproducibility and high purity. Two primary synthetic strategies will be discussed: the oxidation of 4-methylnicotinonitrile and the formylation of a 4-halonicotinonitrile precursor.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two main retrosynthetic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Caption: Retrosynthetic pathways for this compound.

Route A: Oxidation of 4-Methylnicotinonitrile This is a direct and atom-economical approach that involves the selective oxidation of the methyl group at the 4-position of the pyridine ring.

Protocol 1: Synthesis via Oxidation of 4-Methylnicotinonitrile

This protocol details the selective oxidation of 4-methylnicotinonitrile to this compound using selenium dioxide. Selenium dioxide is a well-established reagent for the oxidation of activated methyl groups to aldehydes.

Reaction Scheme

Caption: Oxidation of 4-methylnicotinonitrile to this compound.

Materials and Equipment

| Reagent/Equipment | Quantity/Specification |

| 4-Methylnicotinonitrile | 1 equivalent |

| Selenium Dioxide (SeO₂) | 1.1 equivalents |

| 1,4-Dioxane | Anhydrous |

| Water | Deionized |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Magnesium sulfate (MgSO₄) | Anhydrous |

| Silica Gel | 230-400 mesh for column chromatography |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Heating mantle | |

| Magnetic stirrer and stir bar | |

| Filtration apparatus | Büchner funnel, filter flask |

| Rotary evaporator | |

| Chromatography column |

Detailed Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylnicotinonitrile (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material, followed by the addition of selenium dioxide (1.1 eq) and a small amount of water (approximately 1% of the dioxane volume). The addition of water is crucial for the reaction mechanism.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the black selenium byproduct. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1][2] The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound as a solid.

-

Recrystallization (Optional): For obtaining a highly pure product, the solid can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.[3][4][5][6][7]

Protocol 2: Synthesis via Formylation of 4-Chloronicotinonitrile

This protocol describes the synthesis of this compound from 4-chloronicotinonitrile via a lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF). This method requires anhydrous and inert conditions.

Reaction Scheme

Caption: Formylation of 4-chloronicotinonitrile.

Materials and Equipment

| Reagent/Equipment | Quantity/Specification |

| 4-Chloronicotinonitrile | 1 equivalent |

| n-Butyllithium (n-BuLi) | 1.1 equivalents (solution in hexanes) |

| N,N-Dimethylformamide (DMF) | Anhydrous |

| Tetrahydrofuran (THF) | Anhydrous |

| Ammonium chloride (NH₄Cl) | Saturated aqueous solution |

| Ethyl acetate | |

| Brine | Saturated aqueous solution |

| Magnesium sulfate (MgSO₄) | Anhydrous |

| Schlenk flask or three-neck flask | |

| Syringes and needles | |

| Low-temperature bath | Dry ice/acetone |

| Inert gas supply | Nitrogen or Argon |

Detailed Step-by-Step Protocol

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a solution of 4-chloronicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) to a Schlenk flask equipped with a magnetic stir bar.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The lithium-halogen exchange is generally rapid at this temperature.[8]

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture at -78 °C. Stir the mixture at this temperature for an additional 30 minutes, then allow it to warm to room temperature slowly.

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.[1][2]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The pyridine protons will exhibit splitting patterns consistent with their positions.[9][10][11][12] |

| ¹³C NMR | The spectrum will show distinct peaks for the seven carbon atoms. The carbonyl carbon of the aldehyde group will appear significantly downfield (typically >180 ppm). The nitrile carbon and the aromatic carbons will also have characteristic chemical shifts.[9][13][14][15][16] |

| IR | The infrared spectrum will show a strong absorption band for the nitrile (C≡N) stretch, typically around 2230 cm⁻¹. A strong carbonyl (C=O) stretching band for the aldehyde will be observed around 1700 cm⁻¹.[17][18][19][20][21] |

Safety Precautions

-

Selenium Dioxide (SeO₂): Highly toxic and an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Reacts violently with water. Handle under an inert atmosphere. Wear fire-resistant lab coat, gloves, and safety glasses.

-

N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. It is a reproductive toxin. Handle in a fume hood with appropriate PPE.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Oxidation | Incomplete reaction or over-oxidation. | Monitor the reaction closely by TLC. Ensure the correct stoichiometry of SeO₂. Over-refluxing can lead to the formation of the corresponding carboxylic acid. |

| Low yield in Formylation | Incomplete lithium-halogen exchange or moisture. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated n-BuLi. Ensure THF and DMF are anhydrous.[22][23] |

| Difficult Purification | Presence of closely-eluting impurities. | Optimize the solvent system for column chromatography. A shallow gradient may be necessary. Recrystallization can be an effective alternative or a subsequent purification step.[24][25][26] |

Conclusion

This application note provides two robust and reliable protocols for the synthesis of this compound. The choice between the oxidation of 4-methylnicotinonitrile and the formylation of 4-chloronicotinonitrile will depend on the availability of starting materials and the specific requirements of the research. By following these detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and materials science applications.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Purification [chem.rochester.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Formylation - Common Conditions [commonorganicchemistry.com]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. hmdb.ca [hmdb.ca]

- 14. rsc.org [rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 19. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. usp.org [usp.org]

- 25. orgsyn.org [orgsyn.org]

- 26. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 4-Formylnicotinonitrile as a Versatile Building Block in Multicomponent Reactions

Introduction: The Strategic Value of 4-Formylnicotinonitrile in Diversity-Oriented Synthesis

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, have emerged as a powerful strategy for achieving molecular diversity.[1][2] this compound, a pyridine-based aldehyde functionalized with a cyano group, represents a highly valuable building block for MCRs. Its unique electronic properties—an electron-deficient pyridine ring and a strongly electron-withdrawing nitrile group—impart distinct reactivity to the formyl group, making it an excellent electrophile for a variety of condensation reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in key multicomponent reactions to generate libraries of complex heterocyclic compounds.

Core Principle: Leveraging Electrophilicity for Heterocyclic Scaffolds

The synthetic utility of this compound in MCRs stems from the electrophilic character of its aldehyde carbon. The electron-withdrawing nature of both the pyridine ring and the nitrile substituent enhances its reactivity towards nucleophiles, facilitating the initial condensation steps that are often rate-determining in MCRs.[3][4] This heightened reactivity allows for the efficient assembly of diverse heterocyclic cores, such as dihydropyrimidinones and dihydropyridines, which are privileged structures in medicinal chemistry.[5][6]

Application I: The Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic three-component reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[3][7] The reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic catalysis.[4]

Mechanistic Insight

The reaction mechanism is believed to proceed via the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde (this compound) and urea.[4] This electrophilic intermediate is then intercepted by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. The electron-deficient nature of this compound is expected to facilitate the initial iminium ion formation, potentially leading to higher yields and shorter reaction times compared to electron-rich aromatic aldehydes.

Figure 1: General workflow for the Biginelli reaction.

Exemplary Protocol: Synthesis of 4-(4-Cyano-3-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Ester

This protocol is a representative procedure adapted for this compound based on established Biginelli reaction methodologies.[1][8]

Materials and Equipment:

-

This compound

-

Ethyl acetoacetate

-

Urea

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and recrystallization

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.32 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

-

Add absolute ethanol (20 mL) to the flask to dissolve the reactants.

-

Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Expected Outcome: The reaction is expected to produce the target DHPM in good to excellent yields (typically 75-90%). The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Application II: The Hantzsch Reaction for Dihydropyridine Synthesis

The Hantzsch dihydropyridine synthesis is a pseudo four-component reaction used to generate 1,4-dihydropyridine (1,4-DHP) derivatives.[9][10] These scaffolds are of immense pharmaceutical importance, with many approved drugs, such as nifedipine and amlodipine, based on this core structure.[2] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source (e.g., ammonium acetate).[9]

Mechanistic Insight

The Hantzsch synthesis is believed to proceed through two key intermediates: an enamine formed from the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation between the aldehyde (this compound) and a second equivalent of the β-ketoester. A subsequent Michael addition of the enamine to the unsaturated intermediate, followed by cyclization and dehydration, affords the 1,4-DHP ring.[9]

Figure 2: Key stages in the Hantzsch dihydropyridine synthesis.

Exemplary Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-cyano-3-pyridinyl)pyridine-3,5-dicarboxylate

This protocol is a generalized procedure for the Hantzsch reaction adapted for this compound.[11]

Materials and Equipment:

-

This compound

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (1.32 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

-

Add ethanol (25 mL) as the solvent.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

-

Maintain the reflux for 3-5 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Recrystallize the crude product from hot ethanol to yield the pure 1,4-dihydropyridine derivative.

Expected Outcome: The Hantzsch reaction using electron-deficient aldehydes like this compound is generally efficient, with expected yields in the range of 80-95%. The resulting 1,4-DHP can be characterized by spectroscopic methods.

Comparative Data and Reaction Scope

The reactivity of this compound can be compared to other aromatic aldehydes in these MCRs. The electron-withdrawing cyano group generally leads to faster reaction rates and often higher yields.

| Aldehyde Component | MCR Type | Catalyst | Solvent | Typical Yield (%) | Reference |

| Benzaldehyde | Biginelli | HCl | Ethanol | 60-75 | [3] |

| 4-Nitrobenzaldehyde | Biginelli | HCl | Ethanol | 85-95 | [8] |

| This compound | Biginelli | HCl | Ethanol | >80 (Expected) | N/A |

| Benzaldehyde | Hantzsch | None | Ethanol | 80-90 | [9] |

| 4-Chlorobenzaldehyde | Hantzsch | None | Ethanol | 85-95 | [11] |

| This compound | Hantzsch | None | Ethanol | >85 (Expected) | N/A |

Note: Yields for this compound are projected based on the expected reactivity and data from analogous electron-deficient aldehydes, as specific literature examples were not identified during the search.

Troubleshooting and Optimization

-

Low Yields: If yields are suboptimal, consider using a stronger Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃) for the Biginelli reaction, particularly under solvent-free conditions.[4] For the Hantzsch reaction, ensure the ammonium acetate is of good quality.

-

Side Reactions: In the Biginelli reaction, self-condensation of the β-ketoester can occur. Using a slight excess of urea can help suppress this side reaction.

-

Reaction Time: Microwave-assisted synthesis can significantly reduce reaction times for both Biginelli and Hantzsch reactions, often from hours to minutes.[7]

Conclusion and Future Outlook

This compound is a potent and versatile building block for the construction of medicinally relevant heterocyclic scaffolds via multicomponent reactions. Its enhanced electrophilicity promotes efficient condensation, making it an ideal substrate for reactions like the Biginelli and Hantzsch syntheses. The protocols and insights provided herein serve as a robust starting point for researchers aiming to generate novel compound libraries. The resulting dihydropyrimidinone and dihydropyridine derivatives, bearing a synthetically useful cyano-pyridyl moiety, are primed for further functionalization, opening avenues for the development of new therapeutic agents and functional materials.

References

- 1. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]